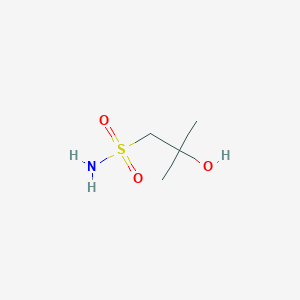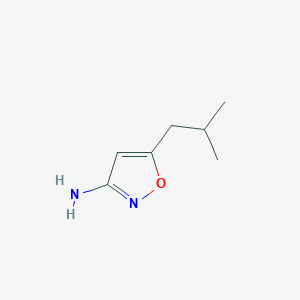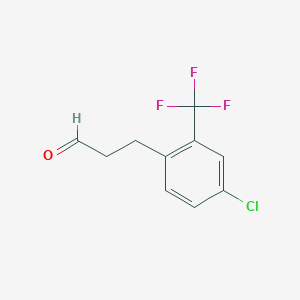
3-(4'-Chloro-2'-(trifluoromethyl)phenyl)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorine atom and a trifluoromethyl group, along with a propionaldehyde side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.
Formylation: The benzene ring undergoes a formylation reaction to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Propionaldehyde Introduction: The formylated intermediate is then subjected to a Grignard reaction with propylmagnesium bromide (CH3CH2CH2MgBr) to introduce the propionaldehyde side chain.
Industrial Production Methods
In an industrial setting, the production of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amine or thiol in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products
Oxidation: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionic acid.
Reduction: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propanol.
Substitution: 3-(4’-Amino-2’-(trifluoromethyl)phenyl)propionaldehyde or 3-(4’-Mercapto-2’-(trifluoromethyl)phenyl)propionaldehyde.
Applications De Recherche Scientifique
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially modifying their function.
Chlorine and Trifluoromethyl Groups: These substituents can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenol
Uniqueness
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is unique due to the presence of both an aldehyde group and a propionaldehyde side chain, which confer distinct reactivity and potential applications compared to its analogs. The combination of chlorine and trifluoromethyl substituents further enhances its chemical properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
1057670-85-5 |
|---|---|
Formule moléculaire |
C10H8ClF3O |
Poids moléculaire |
236.62 g/mol |
Nom IUPAC |
3-[4-chloro-2-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h3-6H,1-2H2 |
Clé InChI |
YWWVSUHIBDPXLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(F)(F)F)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


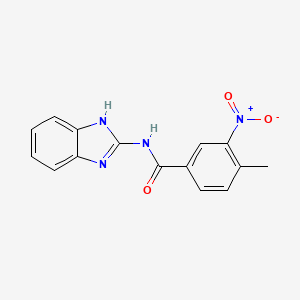
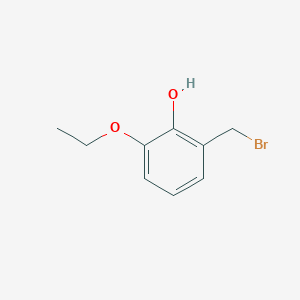
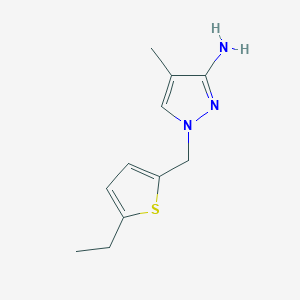
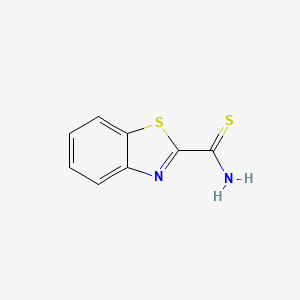
![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
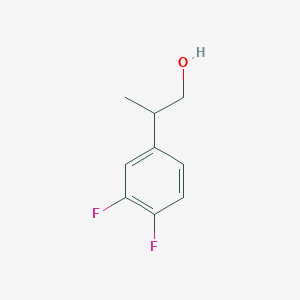
![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)


![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
